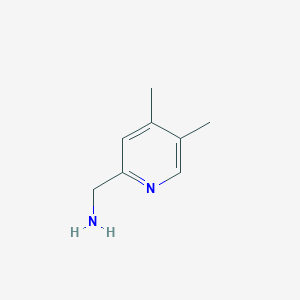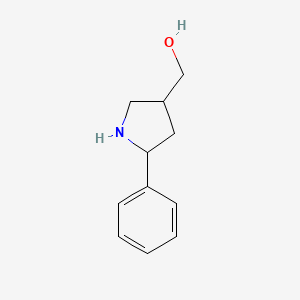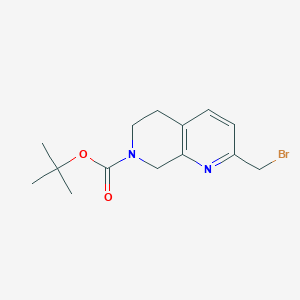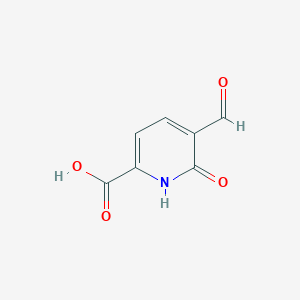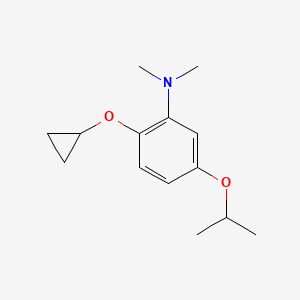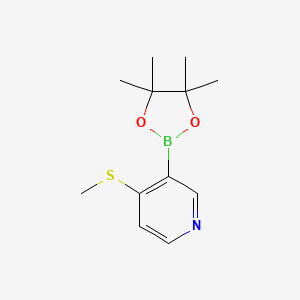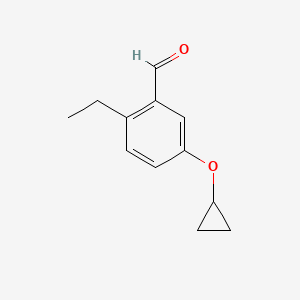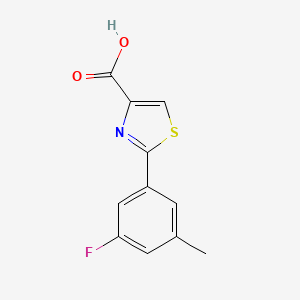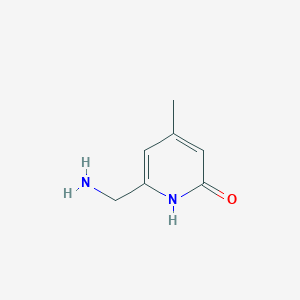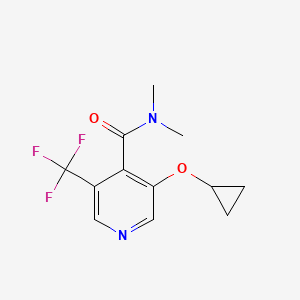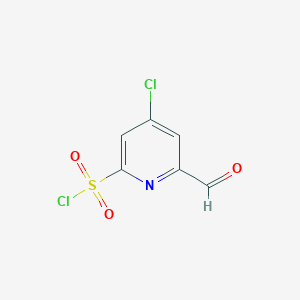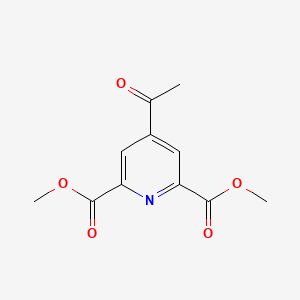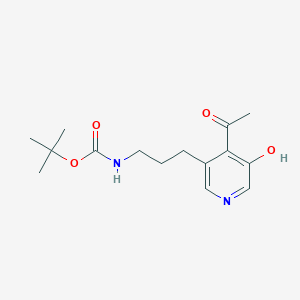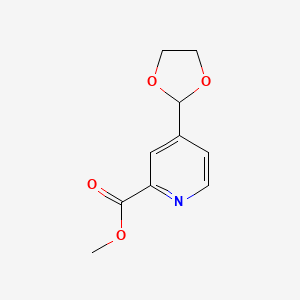
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with a dioxolane ring and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate typically involves the reaction of 4-pyridinecarboxylic acid with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The dioxolane ring and pyridine moiety contribute to its binding affinity and specificity.
類似化合物との比較
- 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)pyridine
- 4-(1,3-Dioxolan-2-yl)pyridine
Comparison: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is unique due to the presence of both the dioxolane ring and the carboxylate ester group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
methyl 4-(1,3-dioxolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-9(12)8-6-7(2-3-11-8)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
InChIキー |
BNTSQUGSUSSRAB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CC(=C1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


